Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic ring system consisting of a benzene ring fused to a pyrimidine ring. They are widely found in nature and exhibit a diverse range of pharmacological and biological activities. [, ] 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid belongs to this class, possessing a butanoic acid side chain at the 4th position of the quinazolinone ring.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 25818-89-7. It is recognized as a member of the quinazolinone family, which includes various heterocyclic compounds known for diverse pharmacological effects. The structure consists of a quinazolinone moiety linked to a butanoic acid side chain, enhancing its chemical versatility and biological activity .
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the cyclization of anthranilic acid derivatives. A common method includes:
In industrial settings, continuous flow reactions and automated systems may be employed to enhance efficiency and reduce costs during synthesis.
The molecular structure of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can be represented by the following InChI:
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors in microbial cells. Its antibacterial properties have been particularly noted against strains like methicillin-resistant Staphylococcus aureus (MRSA).
The physical and chemical properties of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid are crucial for understanding its behavior in various environments:
The applications of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid span several fields:
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7) emerged as a structurally unique heterocyclic compound during the late 20th century amid growing interest in quinazoline derivatives for pharmaceutical applications. Characterized by a bicyclic quinazolinone core fused to a flexible butanoic acid chain, this molecule bridges traditional heterocyclic chemistry with modern drug design paradigms. Its structural architecture combines the π-electron-deficient quinazolinone system – known for diverse biological interactions – with an aliphatic carboxylic acid moiety that confers pH-dependent solubility and hydrogen-bonding capabilities [4] [6]. Early research identified its potential as a synthetic precursor to neuroactive and antimicrobial agents, positioning it within the broader exploration of privileged scaffolds in medicinal chemistry. The compound's commercial availability since the early 2000s through specialty chemical providers (typically at ≥95% purity) has accelerated its investigation in targeted therapeutic discovery [1] [4].
Table 1: Key Identifiers of 4-(4-oxoquinazolin-3(4H)-yl)butanoic Acid
Property | Value |
---|---|
CAS Registry Number | 25818-89-7 |
IUPAC Name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.24 g/mol |
Standard InChI Key | YDSMKDAFGDSYPS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O |
Physical Form (25°C) | Solid |
The molecule functions as a versatile pharmacophore due to its distinct chemical regions that enable targeted molecular interactions. The planar, electron-deficient quinazolinone core facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the 4-oxo group acts as a hydrogen bond acceptor critical for anchoring to biological targets [4] [6]. The butanoic acid side chain introduces hydrogen bond donor-acceptor capabilities and electrostatic interactions, enabling the formation of salt bridges with basic amino acid residues. This dual functionality allows the compound to serve as:
Comparative studies with simplified analogs reveal that removal of the butanoic acid chain diminishes aqueous solubility by >80% and abolishes target affinity in kinase inhibition assays, underscoring this moiety's critical role in bioactivity [6].
Table 2: Structural Analogs and Functional Implications
Compound | Structural Variation | Pharmacological Impact |
---|---|---|
4(3H)-Quinazolinone | Lacks butanoic acid side chain | Reduced solubility; weak antibacterial action |
6,7-Dimethoxy-4-oxoquinazolinone | Methoxy groups at 6,7-positions | Enhanced anticancer activity (kinase inhibition) |
2-Methyl-4(3H)-quinazolinone | Methyl group at 2-position | Decreased logP; altered metabolic stability |
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | Intact pharmacophore | Balanced solubility/bioactivity; derivatization capacity |
This compound serves as a linchpin intermediate in complex molecule synthesis due to the orthogonal reactivity of its functional groups. The carboxylic acid undergoes facile amidation, esterification, and reduction without disturbing the quinazolinone core, enabling diverse derivatization [3] [6]. Key synthetic applications include:
Industrial-scale synthesis typically employs a two-step protocol: (1) cyclocondensation of anthranilic acid derivatives with triethyl orthoacetate to form 4-hydroxyquinazoline, followed by (2) N-alkylation with ethyl 4-bromobutanoate under basic conditions (K₂CO₃/DMF, 80°C), with subsequent saponification yielding the target acid [6]. Process optimization focuses on continuous flow reactors to enhance the alkylation yield (>85% vs. 65% in batch processes) and reduce purification demands. The carboxylic acid group introduces purification challenges due to metal chelation tendencies, often requiring specialized chromatography or pH-selective crystallization [6].
Table 3: Synthetic Protocols and Optimization Challenges
Synthetic Stage | Standard Conditions | Industrial Optimization | Yield Impact |
---|---|---|---|
Quinazolinone formation | Anthranilic acid + triethyl orthoacetate (glacial AcOH, Δ) | Microwave-assisted continuous flow | +25% yield |
N-Alkylation | Ethyl 4-bromobutanoate, K₂CO₃, DMF, 80°C | Phase-transfer catalysis (TBAB), aqueous conditions | +30% yield; reduced solvent waste |
Ester hydrolysis | NaOH, EtOH/H₂O, reflux | Enzymatic hydrolysis (lipases), 40°C | Enhanced selectivity; milder conditions |
Purification | Silica chromatography | pH-selective crystallization (pH 3.5-4.0) | Reduced steps; higher throughput |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1